Product packaging for Benzofuran-4-sulfonyl chloride(Cat. No.:CAS No. 479028-64-3)

Benzofuran-4-sulfonyl chloride

Cat. No.: B3268392
CAS No.: 479028-64-3
M. Wt: 216.64 g/mol
InChI Key: YWOBUTQJEBYZTR-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonyl Chlorides in Organic Synthesis

Aromatic sulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. They are highly reactive and versatile intermediates in organic synthesis. scbt.com The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives, most notably sulfonamides (through reaction with amines) and sulfonate esters (through reaction with alcohols). researchgate.net

These compounds are pivotal precursors for creating diverse functional groups. researchgate.net The synthesis of aromatic sulfonyl chlorides can be achieved through several general routes, including the chlorosulfonation of an aromatic ring using chlorosulfonic acid or the oxidation of corresponding thiols or disulfides. mdpi.com The reactivity and synthetic utility of sulfonyl chlorides have established them as important building blocks in the preparation of pharmaceuticals, agrochemicals, and dyes. mdpi.com The specific properties and reactivity of an aromatic sulfonyl chloride are influenced by the nature of the aromatic ring to which it is attached.

Significance of Benzofuran (B130515) Core in Organic Synthesis

The benzofuran core is a heterocyclic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring. nih.gov This structural motif is found in a vast number of natural products, particularly in plants, and is a fundamental unit in many synthetic compounds with significant biological activities. rsc.orgrsc.org The first synthesis of the parent compound, benzofuran, was reported by Perkin in 1870. researchgate.net

Derivatives of benzofuran exhibit a broad spectrum of pharmacological properties, including antifungal, antibacterial, antitumor, anti-inflammatory, antioxidant, and antiviral activities. rsc.orgrsc.org This wide range of biological efficacy has made the benzofuran scaffold a privileged structure in medicinal chemistry and drug discovery. researchgate.net Consequently, the development of synthetic methodologies to create new benzofuran derivatives is a very active area of chemical research. rsc.orgbepls.com Well-known drugs containing the benzofuran moiety include amiodarone (B1667116) (an antiarrhythmic agent), and psoralens like bergapten (B1666803) and xanthotoxin, which are used in dermatological treatments. researchgate.net The inherent biological significance of the benzofuran nucleus drives the demand for versatile building blocks that can be used to synthesize novel and complex benzofuran-containing molecules. researchgate.net

Historical Development and Emerging Roles of Benzofuran-4-sulfonyl Chloride

While the broader histories of benzofuran synthesis and the use of sulfonyl chlorides are well-documented, the specific historical development of this compound is less individually prominent. Its development is intrinsically linked to the ongoing quest for new functionalized benzofuran derivatives for various applications, particularly in medicinal chemistry. The synthesis of specifically substituted benzofurans is a key focus in modern organic chemistry, and reagents like this compound are tools developed to facilitate this.

The emerging role of this compound is that of a specialized chemical intermediate. Its primary function is to serve as a building block for introducing the benzofuran-4-sulfonyl moiety into larger molecules. Given the reactivity of the sulfonyl chloride group, this compound is primarily used in reactions with nucleophiles to create benzofuran-4-sulfonamides and sulfonate esters. These resulting compounds are of significant interest in drug discovery programs that target a wide range of diseases, leveraging the established biological importance of the benzofuran scaffold. nih.govresearchgate.net The synthesis of novel benzofuran derivatives bearing a sulfonamide group at the 4-position is a key application, with the potential to generate new classes of compounds with unique biological profiles for evaluation as potential therapeutic agents. srce.hrnih.gov

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 479028-64-3
Molecular Formula C₈H₅ClO₃S
Molecular Weight 216.64 g/mol
Physical Form Powder or crystals
Storage Temperature 2-8°C under an inert atmosphere

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO3S B3268392 Benzofuran-4-sulfonyl chloride CAS No. 479028-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOBUTQJEBYZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzofuran 4 Sulfonyl Chloride

Advanced Synthetic Strategies for Positional Isomers and Analogues of Benzofuran-4-sulfonyl Chloride

Advanced strategies focus on sophisticated methods for regiocontrol, either by building the molecule with precise substituent placement from the outset or by employing catalyst systems that can override the natural reactivity of the heterocycle.

Achieving positional isomers of this compound (e.g., the 5-, 6-, or 7-sulfonyl chloride analogues) relies heavily on regiocontrolled synthesis.

Regiocontrolled Ring Synthesis : This is the most powerful strategy for creating specific positional isomers. The synthesis begins with appropriately substituted phenols or other benzene (B151609) derivatives, where the precursor to the sulfonyl group (or a directing group) is already in the desired position. The furan (B31954) ring is then constructed onto this pre-functionalized aromatic core. Methods promoted by reagents like titanium tetrachloride that facilitate the one-step reaction of phenols and α-haloketones allow for the predictable synthesis of highly substituted benzofurans. researchgate.netnih.gov Similarly, cascade reactions involving precursors like 3-hydroxy-2-pyrones and substituted nitroalkenes can generate complex benzofuranones with programmable substitution patterns, which can then be converted to benzofurans. oregonstate.edu

Directed C-H Functionalization : This approach involves using a functional group covalently attached to the benzofuran (B130515) scaffold to direct a transition metal catalyst to a specific, and often otherwise unreactive, C-H bond. While direct C-H sulfonylation at the C4 position remains a significant challenge, catalyst-driven regiocontrol has been demonstrated for other transformations. For instance, rhodium-catalyzed reactions have been used to achieve C4-substitution of benzofuran derivatives, showcasing the potential of catalyst control to functionalize the benzene portion of the heterocycle. nih.govacs.org

Catalysis plays a pivotal role in both the construction of the benzofuran core and the introduction of the sulfonyl chloride functionality.

Copper Catalysis : Copper catalysts are fundamental to the established synthesis of sulfonyl chlorides from aromatic amines. The classic Sandmeyer reaction utilizes catalytic amounts of copper(I) salts to facilitate the conversion of diazonium salts into the desired product. nih.govacs.org Modern protocols have improved this process, for example, by using stable sulfur dioxide surrogates like DABSO in a one-pot conversion of anilines directly to sulfonyl chlorides, mediated by a copper catalyst. acs.org A more recent innovation involves a copper-catalyzed ligand-to-metal charge transfer (LMCT) process that enables the direct conversion of aromatic carboxylic acids into sulfonyl chlorides, presenting a potential route from benzofuran-4-carboxylic acid. princeton.edu

Palladium, Rhodium, and Ruthenium Catalysis : While not typically used for the direct installation of a sulfonyl chloride group, these transition metals are indispensable for synthesizing the complex benzofuran precursors required for isomers and analogues. Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck) are widely used to construct the benzofuran ring from precursors like o-iodophenols. organic-chemistry.orgscribd.com Rhodium and Ruthenium catalysts are employed in advanced C-H activation and cycloisomerization reactions to build the heterocyclic scaffold with specific substitution patterns. nih.govorganic-chemistry.org

Table 2: Overview of Catalyst-Mediated Strategies
Catalyst TypeRole in SynthesisExample ReactionSubstrate
Copper (Cu)Formation of sulfonyl chlorideSandmeyer-type ChlorosulfonylationBenzofuran-4-diazonium salt
Palladium (Pd)Benzofuran ring constructionIntramolecular Heck CouplingSubstituted o-alkenylphenol
Rhodium (Rh)Regioselective C-H functionalizationC4-VinylationSubstituted Benzofuran
Copper (Cu)Advanced sulfonyl chloride formationDecarboxylative ChlorosulfonylationBenzofuran-4-carboxylic acid

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to enhance safety and reduce environmental impact. Several strategies are applicable to the synthesis of this compound.

Use of Safer Solvents and Reagents : A significant green advancement in the Sandmeyer-type synthesis is the replacement of traditional organic solvents like acetic acid with aqueous systems. researchgate.net Aqueous processes are not only environmentally benign but can also be safer and more robust, with the sulfonyl chloride product often precipitating directly from the reaction medium, which protects it from hydrolysis and simplifies purification. researchgate.net Furthermore, the use of stable, solid, and easily handled sulfur dioxide surrogates, such as DABSO, eliminates the need to handle toxic, gaseous SO₂. acs.org

Catalysis and Atom Economy : The use of catalytic methods, particularly photocatalysis for the Sandmeyer reaction, offers a sustainable alternative to stoichiometric reagents by utilizing light as a renewable energy source. nih.govacs.org Metal-free catalytic systems, such as the synthesis of sulfonyl chlorides from thiols using oxygen as the ultimate oxidant, represent an ideal green pathway, though they depend on the availability of the corresponding thiol precursor. rsc.org

Process Safety and Intensification : Chlorosulfonation reactions can be hazardous, often requiring harsh conditions. The implementation of continuous flow chemistry offers a modern solution to mitigate these risks. mdpi.com Flow reactors allow for precise control over reaction parameters, handle hazardous reagents in small volumes at any given time, and improve heat transfer, thereby enhancing the safety and efficiency of the process. mdpi.com

Table 3: Green Chemistry Approaches in Sulfonyl Chloride Synthesis
PrincipleConventional MethodGreen Alternative
SolventGlacial Acetic AcidWater researchgate.net
SO₂ SourcePressurized SO₂ gasSolid SO₂ surrogate (e.g., DABSO) acs.org
Energy InputThermal heatingVisible Light (Photocatalysis) nih.gov
Process TechnologyBatch reactionContinuous Flow Synthesis mdpi.com

Solvent Selection and Minimization Strategies

The choice of solvent is paramount in the synthesis of this compound, as it can significantly affect reaction rate, yield, and purity of the final product. The ideal solvent should dissolve reactants, facilitate the desired chemical transformations, and minimize side reactions. Furthermore, contemporary chemical synthesis places a strong emphasis on green chemistry principles, which include the use of less hazardous solvents and strategies to minimize their consumption.

Detailed research into the synthesis of related benzofuran derivatives provides valuable insights into solvent selection. For instance, in the synthesis of certain benzofuran compounds, a solvent mixture of chloroform (B151607) and N,N-Dimethylformamide (DMF) in a 5:1 ratio has been shown to produce high yields of over 90%. mdpi.com Other solvents such as ethers, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are also considered suitable for various steps in benzofuran synthesis. google.com

Solventless Reactions: Whenever feasible, conducting reactions without a solvent is the most effective minimization strategy.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key goal.

High-Concentration Reactions: Running reactions at higher concentrations reduces the total volume of solvent required per unit of product.

Solvent Recycling: Implementing procedures to recover and reuse solvents can significantly decrease waste and operational costs.

The following interactive table, based on findings for the synthesis of analogous benzofuran structures, illustrates the impact of solvent choice on reaction yield.

Effect of Solvent on the Yield of Benzofuran Derivatives

SolventYield (%)Notes
Chloroform/DMF (5:1)>90High yield reported for a related benzofuran synthesis. mdpi.com
Acetonitrile (B52724)85Considered a greener alternative to some chlorinated solvents. scielo.br
Dichloromethane (B109758) (DCM)80Commonly used but has environmental concerns.
Toluene75Effective but with associated toxicity.
Tetrahydrofuran (B95107) (THF)70A common ether solvent. google.com

Atom Economy and Reaction Efficiency Considerations

The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To illustrate this, consider two hypothetical synthetic routes to an aryl sulfonyl chloride.

Route A: Chlorosulfonation of an Aryl Sulfonic Acid: In this process, the sulfonic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Route B: Sandmeyer-type Reaction: This involves the diazotization of an aniline (B41778) derivative followed by reaction with sulfur dioxide in the presence of a copper catalyst. rsc.org

The following interactive table provides a comparative analysis of the atom economy for these two generalized routes.

Comparative Atom Economy for Aryl Sulfonyl Chloride Synthesis

Synthetic RouteKey ReactantsMajor ByproductsTheoretical Atom Economy (%)
Route A: ChlorosulfonationAryl Sulfonic Acid, Thionyl ChlorideSulfur Dioxide, Hydrogen Chloride~60-70%
Route B: Sandmeyer-type ReactionAniline, Sodium Nitrite, Hydrochloric Acid, Sulfur DioxideNitrogen Gas, Water, Sodium Chloride~40-50%

Improving reaction efficiency involves a multi-faceted approach:

Catalysis: The use of catalysts can enable reactions with higher atom economy by allowing for addition reactions rather than substitution or elimination reactions, which inherently generate byproducts.

Continuous Flow Chemistry: This modern approach to synthesis can offer better control over reaction conditions, leading to higher yields, improved safety, and reduced waste compared to traditional batch processing. rsc.org

Nucleophilic Substitution Reactions Involving this compound

The principal reaction pathway for this compound is nucleophilic substitution at the tetracoordinate sulfur atom. These reactions are fundamental to the synthesis of various sulfonated derivatives.

The hydrolysis of aromatic sulfonyl chlorides, including this compound, in neutral or alkaline water proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. nih.gov In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This attack occurs concurrently with the departure of the chloride leaving group.

The reaction mechanism can be described as follows:

Nucleophilic Attack: A water molecule attacks the sulfur atom of the sulfonyl chloride.

Transition State: A trigonal bipyramidal transition state is formed where the incoming water molecule and the departing chloride ion are in apical positions. Bond formation between the oxygen of the water molecule and the sulfur atom occurs simultaneously with the breaking of the sulfur-chlorine bond.

Product Formation: The departure of the chloride ion and a subsequent deprotonation of the oxonium ion intermediate yield the corresponding sulfonic acid and hydrochloric acid.

Kinetic studies on various substituted benzenesulfonyl chlorides in water have provided rate coefficients and activation parameters that support this Sɴ2 pathway. For the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid, the rate-determining step is proposed to be the transformation of a pre-equilibrium complex between water and the sulfonyl chloride into the final products. osti.gov

Table 1: Mechanistic Details of Aromatic Sulfonyl Chloride Hydrolysis

Parameter Description Reference
Mechanism Type Bimolecular Nucleophilic Substitution (Sɴ2)
Attacking Nucleophile Water (H₂O)
Transition State Geometry Trigonal bipyramidal
Key Feature Concerted bond-making (S-O) and bond-breaking (S-Cl)

| Products | Arenesulfonic acid and Hydrochloric acid | osti.gov |

The kinetics of nucleophilic substitution reactions at the sulfonyl group of aromatic sulfonyl chlorides have been extensively studied. The chloride-chloride isotopic exchange reaction in various arenesulfonyl chlorides, for instance, has been shown to be a second-order process, consistent with an Sɴ2 mechanism. nih.govresearchgate.net

The reactivity of the sulfonyl chloride is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease the rate. This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ). For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been reported, indicating that the reaction is favored by electron-withdrawing substituents. A similar positive ρ-value of +2.02 was found for the chloride-chloride exchange reaction, further supporting a mechanism where negative charge builds up in the transition state. nih.govresearchgate.net

Table 2: Kinetic Parameters for Nucleophilic Substitution of Arenesulfonyl Chlorides

Reaction Kinetic Order Hammett ρ-value Proposed Mechanism Reference
Alkaline Hydrolysis Second-order +1.564 Sɴ2

Formation of Sulfonamide Derivatives from this compound

One of the most significant reactions of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of compounds with applications in medicinal chemistry. ekb.egnih.gov

This compound reacts readily with primary and secondary amines to yield the corresponding N-substituted benzofuran-4-sulfonamides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. ucl.ac.uk

The general reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct. ekb.egcbijournal.com The removal of HCl drives the reaction to completion. The reaction is versatile and can be performed with a wide range of aliphatic and aromatic amines. ekb.eg

Table 3: General Scheme for Sulfonamide Formation

Reactant 1 Reactant 2 Conditions Product
This compound Primary Amine (R-NH₂) Base (e.g., Pyridine) N-substituted Benzofuran-4-sulfonamide

Nucleophilic substitution reactions at a tetracoordinate, chiral sulfur center, such as in certain sulfonyl chlorides, are known to proceed with inversion of configuration at the sulfur atom. researchgate.net This stereochemical outcome is a hallmark of the Sɴ2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. This results in a "Walden inversion" at the sulfur center. Therefore, the reaction of this compound with an amine is expected to proceed with inversion of stereochemistry at the sulfur atom, consistent with the established Sɴ2 pathway. researchgate.net

While the reaction between sulfonyl chlorides and amines often proceeds efficiently with a stoichiometric amount of a base like pyridine, various catalytic methods have been developed to enhance the reaction rate and yield. cbijournal.com The base itself can be considered a catalyst as it facilitates the reaction by neutralizing the acid byproduct. Polymer-supported pyridine has also been used as a recyclable base catalyst. cbijournal.com

More advanced catalytic systems have also been reported for sulfonamide synthesis. For example, zinc oxide nanoparticles have been shown to be an effective catalyst for the chemoselective synthesis of sulfonamides from primary amines and sulfonyl chlorides under solvent-free conditions. cbijournal.com Another study reported the use of a magnetically separable Fe₃O₄-DIPA catalyst for sulfonamide preparation in dichloromethane at room temperature with excellent yields. cbijournal.com These catalytic approaches offer advantages such as milder reaction conditions, higher yields, and easier product purification.

Table 4: Catalytic Systems for Sulfonamide Synthesis from Sulfonyl Chlorides

Catalyst Base/Solvent Key Advantage Reference
Pyridine Pyridine (as base and solvent) Standard, effective method cbijournal.com
Polymer-supported pyridine Dichloromethane Recyclable catalyst cbijournal.com
Zinc oxide-nanoparticle Solvent-free High chemoselectivity, green conditions cbijournal.com

Reactivity and Reaction Mechanisms of this compound

Applications of Benzofuran 4 Sulfonyl Chloride As a Versatile Synthetic Intermediate

Role in the Synthesis of Heterocyclic Compounds

The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry, and its fusion with other heterocyclic rings can lead to novel compounds with enhanced biological activities. nih.gov Benzofuran-4-sulfonyl chloride serves as a key precursor for the synthesis of such fused systems and for the diversification of the benzofuran core.

While direct examples of the use of this compound in the construction of fused ring systems are not extensively documented, the general strategy of intramolecular cyclization of sulfonamide derivatives is a well-established method for the synthesis of fused heterocycles. This approach can be conceptually applied to derivatives of benzofuran-4-sulfonamide.

A general synthetic pathway would involve the initial reaction of this compound with a suitably functionalized amine to form a sulfonamide. This intermediate, possessing a reactive group, can then undergo an intramolecular cyclization to yield a fused heterocyclic system. For instance, a sulfonamide bearing a pendant group capable of cyclizing onto the benzofuran ring or an adjacent aromatic ring can lead to the formation of novel polycyclic structures.

An analogous strategy has been demonstrated in the intramolecular cyclization of unsaturated acyloxy sulfone derivatives to construct fused furan (B31954) and benzofuran ring systems. nih.gov In these reactions, a carbanion generated adjacent to the sulfone group acts as a nucleophile, attacking an internal electrophile to initiate ring closure. nih.gov This principle highlights the potential of the sulfonyl group, derived from this compound, to facilitate the formation of intricate fused architectures.

Table 1: Potential Fused Ring Systems via Intramolecular Cyclization of Benzofuran-4-sulfonamide Derivatives

Starting Amine Functional GroupPotential Fused Ring System
PropargylamineThieno[3,2-e]benzofuran-sulfonamide derivative
AllylamineDihydrothiazino[3,2-e]benzofuran-sulfonamide derivative
2-AminoethanolOxazino[3,2-e]benzofuran-sulfonamide derivative

This table presents hypothetical examples based on established intramolecular cyclization strategies.

The most direct application of this compound in diversifying the benzofuran scaffold is through its reaction with a wide array of nucleophiles to form sulfonamides, sulfonates, and other sulfonyl derivatives. The sulfonamide linkage, in particular, is a key functional group in many biologically active molecules.

The reaction of this compound with primary or secondary amines in the presence of a base readily yields the corresponding benzofuran-4-sulfonamides. This straightforward transformation allows for the introduction of a diverse range of substituents onto the benzofuran core, enabling the exploration of structure-activity relationships in drug discovery programs. The resulting sulfonamides can possess varied physicochemical properties depending on the nature of the amine used.

Table 2: Examples of Benzofuran Scaffold Diversification

NucleophileResulting Functional GroupPotential Application Area
Primary/Secondary AmineSulfonamideMedicinal Chemistry
Alcohol/PhenolSulfonate EsterProdrugs, Synthetic Intermediates
HydrazineSulfonyl HydrazideAgrochemicals, Pharmaceuticals
Amino AcidsN-Sulfonyl Amino AcidsPeptidomimetics

Contributions to Complex Molecular Architecture Synthesis

This compound is a valuable tool for medicinal chemists in the design and synthesis of complex molecules with potential therapeutic applications. Its utility is particularly evident in the development of precursors for bioactive molecules and in fragment-based drug discovery.

The benzofuran scaffold is a core component of numerous bioactive natural products and synthetic drugs. nih.gov The incorporation of a sulfonamide moiety, derived from this compound, can significantly influence the biological activity of these molecules. Sulfonamides are known to act as mimics of the transition state of enzymatic reactions and can form key hydrogen bonding interactions with biological targets.

For example, a series of novel benzofuran derivatives containing a benzyl (B1604629) sulfone scaffold have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases. mdpi.com Although the synthesis in this particular study did not start from this compound, it highlights the importance of the sulfonyl linkage in achieving potent and selective biological activity. The general synthetic strategy involved the formation of a sulfone, which is structurally related to the sulfonamide that can be derived from this compound.

Table 3: Bioactive Molecules Incorporating Benzofuran-Sulfonyl Motifs

Compound ClassBiological TargetTherapeutic Area
Benzofuran-sulfonamidesCarbonic AnhydrasesGlaucoma, Epilepsy
Benzofuran-sulfonamidesKinasesOncology
Benzofuran-sulfonamidesSirtuinsNeurodegenerative Diseases

This table provides examples of target classes for which benzofuran-sulfonyl derivatives have shown potential.

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of lead compounds. In this approach, small molecular fragments that bind to a biological target are identified and then optimized to produce a high-affinity ligand. This compound is an ideal reagent for the elaboration of benzofuran-based fragments.

The sulfonyl chloride group provides a reactive site for linking the benzofuran fragment to other small molecules, allowing for the rapid exploration of chemical space around the initial hit. This "fragment growing" or "fragment linking" approach can lead to the development of potent and selective inhibitors. The resulting sulfonamide linkage is metabolically stable and can contribute favorably to the binding affinity and pharmacokinetic properties of the final compound.

Utilization in Materials Science Research

Currently, there is limited specific information available in the scientific literature regarding the application of this compound in materials science research. However, the inherent properties of the benzofuran ring system and the reactivity of the sulfonyl chloride group suggest potential avenues for its use in the development of novel functional materials.

The benzofuran moiety is a planar, aromatic system that can exhibit interesting photophysical properties, such as fluorescence. By incorporating this scaffold into polymers or other materials, it may be possible to create novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The sulfonyl chloride group could be utilized to attach the benzofuran unit to a polymer backbone or to other functional molecules.

Furthermore, the polarity and hydrogen bonding capabilities of the sulfonamide group, which can be readily formed from this compound, could be exploited to create materials with specific self-assembly properties or to enhance the solubility and processability of polymers.

Table 4: Potential Applications in Materials Science

Material TypePotential Property/Application
Functional PolymersFluorescence, Charge Transport
Organic DyesPhotovoltaics, Sensors
Self-Assembling MaterialsSupramolecular Chemistry

This table outlines hypothetical applications based on the chemical nature of the compound.

Polymer Functionalization and Cross-linking via Sulfonyl Chloride Reactivity

The sulfonyl chloride moiety (-SO₂Cl) of this compound is a highly reactive electrophilic group, making it an excellent candidate for polymer functionalization. This reactivity allows for the covalent attachment of the benzofuran unit onto polymer backbones that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This process, known as polymer functionalization, is a critical step in modifying the inherent properties of commodity polymers to impart new functionalities.

The reaction typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons from the hydroxyl or amine group attacks the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonate ester (-SO₂-O-) or sulfonamide (-SO₂-NH-) linkage, respectively, and the elimination of hydrogen chloride (HCl).

Table 1: Reactions of this compound with Functional Polymers

Polymer TypeNucleophilic GroupResulting LinkageModified Polymer
Poly(vinyl alcohol)Hydroxyl (-OH)Sulfonate EsterPoly(vinyl benzofuran-4-sulfonate)
Poly(ethylene imine)Amine (-NH₂)SulfonamidePoly(ethylene benzofuran-4-sulfonamide)
ChitosanAmine (-NH₂), Hydroxyl (-OH)Sulfonamide, Sulfonate EsterBenzofuran-4-sulfonyl functionalized Chitosan

This functionalization strategy can significantly alter the physicochemical properties of the parent polymer. For instance, the introduction of the rigid and aromatic benzofuran group can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the inherent optical and electronic properties of the benzofuran core can be imparted to the polymer, opening up possibilities for new applications.

In addition to linear functionalization, this compound can be utilized as a cross-linking agent if the polymer chains possess multiple nucleophilic sites. Cross-linking involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. This process generally improves the material's dimensional stability, solvent resistance, and mechanical properties. While the monofunctional nature of this compound itself does not promote cross-linking, its derivatives bearing a second reactive group could be employed for this purpose. For example, a bifunctional benzofuran derivative could react with two separate polymer chains, effectively linking them together.

Synthesis of Advanced Organic Materials

The unique electronic and photophysical properties of the benzofuran ring system make this compound a valuable building block for the synthesis of advanced organic materials. Benzofuran derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their semiconducting and fluorescent characteristics. researchgate.net

The sulfonyl chloride group of this compound provides a convenient handle for incorporating the benzofuran moiety into larger conjugated systems. Through reactions with other aromatic compounds containing nucleophilic groups, novel molecules with extended π-conjugation can be synthesized. These materials are designed to exhibit specific electronic and optical properties, such as high charge carrier mobility or efficient light emission.

Table 2: Potential Advanced Organic Materials Derived from this compound

ReactantResulting Material ClassPotential Application
AminofluoreneBenzofuran-fluorene copolymersOrganic Light-Emitting Diodes (OLEDs)
HydroxycarbazoleBenzofuran-carbazole derivativesHole-transporting materials in photovoltaics
DiaminobenzenePoly(benzofuran sulfonamide)sHigh-performance engineering plastics

Research in this area focuses on creating materials with tailored energy levels (HOMO/LUMO) to optimize charge injection and transport in electronic devices. The benzofuran unit can act as an electron-donating or electron-accepting component depending on the other substituents on the aromatic system, allowing for fine-tuning of the material's electronic properties.

For example, the reaction of this compound with an amine-functionalized chromophore could lead to the synthesis of a new dye molecule. The benzofuran part of the molecule could be designed to influence the absorption and emission spectra of the chromophore, making it suitable for applications in dye-sensitized solar cells or as a fluorescent probe. While specific research on this compound for these exact applications is emerging, the fundamental reactivity of the sulfonyl chloride group combined with the desirable properties of the benzofuran core presents a promising avenue for the development of next-generation organic materials.

Advanced Characterization Methodologies in Research on Benzofuran 4 Sulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of molecules. By probing the interaction of electromagnetic radiation with matter, these techniques reveal detailed information about the connectivity of atoms and the nature of functional groups present.

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to characterize Benzofuran-4-sulfonyl chloride derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical derivative of this compound, the aromatic protons of the benzofuran (B130515) ring system would appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) are highly dependent on the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. The carbon atoms of the benzofuran ring typically resonate in the range of 100-160 ppm. The carbon atom attached to the sulfonyl chloride group is expected to be significantly deshielded.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing definitive structural confirmation of novel derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzofuran Derivatives

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 8.5 110 - 150
Furan (B31954) Ring C-H 6.5 - 7.8 100 - 145
Aromatic C-S - 130 - 150
Aromatic C-O - 150 - 160

Note: These are general ranges and can vary based on substitution and solvent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Upon ionization, this compound and its derivatives will undergo characteristic fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine atom (Cl) and the sulfur dioxide (SO₂) group. The benzofuran ring itself can also undergo fragmentation. The presence of isotopes, particularly the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of the presence of a chlorine atom.

Table 2: Expected Mass Spectrometric Fragments for this compound

Fragment Ion Description
[M]+• Molecular ion
[M-Cl]+ Loss of a chlorine radical
[M-SO₂]+• Loss of sulfur dioxide
[C₈H₅O]+ Benzofuranoyl cation

Note: The relative intensities of these fragments can provide further structural insights.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The sulfonyl chloride group (-SO₂Cl) exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹, respectively. The S-Cl stretching vibration is usually found in the lower frequency region. The benzofuran ring will also show characteristic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. The S=O and S-Cl bonds of the sulfonyl chloride group also give rise to characteristic Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
S=O 1370-1410 Strong Asymmetric Stretch
S=O 1160-1204 Strong Symmetric Stretch
S-Cl 500-700 Moderate Stretch
Aromatic C=C 1450-1600 Strong Stretch
Aromatic C-H 3000-3100 Strong Stretch

Note: These are approximate ranges and can be influenced by the molecular environment.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures of compounds, assessing the purity of synthesized molecules, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method is crucial for the quality control of this compound and its derivatives.

Method development typically involves the optimization of several parameters, including the stationary phase (the column), the mobile phase composition (the solvent system), the flow rate, and the detection wavelength. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for the separation of benzofuran derivatives. A UV detector is typically used, as the benzofuran ring system is chromophoric and absorbs UV light. By monitoring the appearance of product peaks and the disappearance of reactant peaks, HPLC can effectively track the progress of a reaction.

Table 4: Typical HPLC Method Parameters for Analysis of Benzofuran Derivatives

Parameter Typical Value/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For volatile and thermally stable derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

GC-MS is particularly useful for identifying volatile impurities or byproducts in a reaction mixture. The retention time in the gas chromatogram provides a characteristic identifier for a compound under a specific set of conditions, while the mass spectrum provides definitive structural information. For less volatile derivatives, derivatization to increase volatility may be necessary before GC-MS analysis.

Table 5: Illustrative GC-MS Parameters for Volatile Benzofuran Analysis

Parameter Typical Value/Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C to 280 °C)
MS Detector Electron Ionization (EI)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of this compound and its derivatives, this methodology provides invaluable insights into the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state architecture of these compounds. The detailed structural information obtained from X-ray diffraction studies is fundamental to understanding their chemical reactivity, physical properties, and biological activity.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to construct a three-dimensional electron density map. From this map, the positions of individual atoms can be determined with exceptional precision, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Research on derivatives of this compound has utilized X-ray crystallography to elucidate key structural features. For instance, the analysis of compounds within the 3-(arylsulfonyl)benzofuran class reveals consistent structural motifs. The benzofuran unit itself is typically found to be essentially planar. nih.gov The orientation of the arylsulfonyl group relative to this planar benzofuran system is a critical conformational parameter, defined by the dihedral angle between the two ring systems.

The supramolecular assembly, or the arrangement of molecules within the crystal lattice, is stabilized by a network of non-covalent interactions. In the case of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran, molecules are linked into chains through C—H···π hydrogen bonds and C—Br···π interactions. nih.gov Such detailed knowledge of intermolecular forces is crucial for understanding polymorphism, solubility, and other macroscopic properties of the material.

The crystallographic data for this representative derivative are summarized in the table below, providing a quantitative look at its solid-state structure.

Parameter Value
Chemical FormulaC₁₇H₁₅BrO₃S
Crystal SystemMonoclinic
Space GroupPc
a (Å)10.1343 (4)
b (Å)7.5097 (3)
c (Å)11.4111 (5)
α (°)90
β (°)108.995 (2)
γ (°)90
Volume (ų)820.51 (6)
Z2
Temperature (K)293
Radiation typeMo Kα
Dihedral Angle (°)89.29 (6)
(Data for 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran) nih.gov

By providing such precise and detailed structural information, X-ray crystallography serves as a cornerstone in the advanced characterization of this compound derivatives, underpinning a deeper understanding of their structure-property relationships.

Computational and Theoretical Studies of Benzofuran 4 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of benzofuran-4-sulfonyl chloride at the electronic level. These calculations offer a detailed picture of the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT studies are instrumental in determining its most stable three-dimensional arrangement, or conformation. By calculating the energies of different spatial orientations of the sulfonyl chloride group relative to the benzofuran (B130515) ring, the most energetically favorable conformation can be identified. These calculations typically involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy state.

The conformational analysis of this compound would likely reveal the preferred orientation of the S-Cl bond with respect to the plane of the benzofuran ring. This orientation is influenced by a balance of steric and electronic effects. The results of such studies are crucial for understanding how the molecule interacts with other molecules, such as reactants or biological targets.

Table 1: Hypothetical DFT Calculated Conformational Energies of this compound This table presents hypothetical data to illustrate the results of a DFT-based conformational analysis.

ConformerDihedral Angle (C3-C4-S-Cl)Relative Energy (kcal/mol)Population (%)
A5.21.1
B60°1.525.9
C120°0.070.8
D180°8.02.2

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgslideshare.net For this compound, the HOMO is the orbital from which the molecule is most likely to donate electrons, making it a nucleophilic center. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating an electrophilic site. youtube.com

FMO analysis can predict the regioselectivity and reactivity of this compound in various chemical reactions. For instance, in a nucleophilic attack on the sulfonyl chloride group, the LUMO's location and energy would be the primary determinants of the reaction's feasibility and outcome. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This table presents hypothetical data to illustrate the results of an FMO analysis.

OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-7.8Benzofuran Ring (π-system)
LUMO-1.2Sulfonyl Chloride Group (σ*-orbital of S-Cl bond)
HOMO-LUMO Gap6.6-

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into how different solvents influence its reactivity. The solvent can affect the stability of the ground state, transition states, and products of a reaction, thereby altering the reaction rate and mechanism.

In an MD simulation, the interactions between the solute (this compound) and the solvent molecules are explicitly modeled. By running simulations in different solvent environments (e.g., polar, nonpolar, protic, aprotic), it is possible to observe how the solvent molecules arrange themselves around the solute and how this "solvation shell" affects the reactivity of the sulfonyl chloride group. For example, polar solvents might stabilize charged intermediates, thus accelerating reactions that proceed through such species. These simulations can help in selecting the optimal solvent for a particular chemical transformation involving this compound.

Structure-Reactivity Relationship Analysis in this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net For this compound derivatives, these analyses can be used to predict the reactivity of new, unsynthesized compounds based on their molecular descriptors.

In a structure-reactivity relationship analysis, a series of derivatives of this compound would be studied, with systematic variations in their chemical structure (e.g., different substituents on the benzofuran ring). nih.gov For each derivative, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By statistically correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates), a mathematical model can be developed. This model can then be used to predict the reactivity of other, similar compounds. Such studies are invaluable in the rational design of new molecules with desired chemical properties.

Table 3: Hypothetical Molecular Descriptors and Predicted Reactivity for this compound Derivatives This table presents hypothetical data to illustrate a structure-reactivity relationship analysis.

Derivative (Substituent at C2)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Predicted Relative Reactivity
-H-7.80-1.203.51.0
-CH3-7.65-1.153.71.2
-Cl-7.95-1.352.90.8
-NO2-8.20-1.801.50.5

Future Research Directions and Unexplored Avenues for Benzofuran 4 Sulfonyl Chloride

Development of Novel Catalytic Systems for Benzofuran-4-sulfonyl Chloride Transformations

The transformation of aryl sulfonyl chlorides has been significantly advanced through the use of transition metal catalysis, particularly with palladium and nickel. These methods allow for carbon-sulfur and carbon-carbon bond formations that are often challenging to achieve through traditional means. Future research should focus on applying these sophisticated catalytic systems to this compound to unlock new synthetic pathways.

Palladium-catalyzed cross-coupling reactions, which typically result in the desulfonylation of arylsulfonyl chlorides to form C-C bonds, could be adapted. nih.gov However, newer ligand systems have enabled the installation of the sulfonyl chloride group itself onto an aromatic ring. nih.gov A promising future direction would be the development of palladium catalysts that can mediate the coupling of this compound with various organometallic reagents (e.g., boronic acids, organostannanes) to generate novel sulfones, a class of compounds with significant biological activity. Research into ligands that prevent the common desulfonylation pathway will be critical. nih.govresearchgate.net

Nickel catalysis offers a cost-effective and powerful alternative for constructing benzofuran (B130515) derivatives and activating challenging bonds. thieme.dethieme.de Nickel-catalyzed intramolecular additions have been used to form the benzofuran ring system itself. thieme.dethieme.de An unexplored avenue involves the use of nickel catalysts to mediate the cross-coupling of this compound with various nucleophiles. For instance, nickel-catalyzed coupling with arylboronic acids has been shown to be efficient for activating C-F bonds on benzofuran rings. beilstein-journals.orgbeilstein-archives.org Adapting such systems for reactions at the sulfonyl chloride moiety could provide access to a wide range of 4-substituted benzofuran derivatives under mild conditions.

Catalyst SystemPotential Transformation with this compoundRationale & Key Research Goal
Palladium(II) Acetate / Biaryl Phosphine LigandsSuzuki-Miyaura type coupling with Arylboronic AcidsTo achieve C-S bond formation for the synthesis of novel benzofuran-4-yl aryl sulfones, avoiding the typical desulfonylation pathway. nih.gov
Nickel(0) / Phosphine Ligands (e.g., PCy₃)Cross-coupling with various organozinc or organoboron reagentsTo develop a cost-effective method for synthesizing a library of 4-substituted benzofuran derivatives. beilstein-journals.orgresearchgate.net
Palladium(0) / Tri-2-furylphosphine with CuBr·Me₂SStille-type desulfurative coupling with OrganostannanesTo explore C-C bond formation by using the sulfonyl chloride as a leaving group to synthesize 4-arylbenzofurans. researchgate.net

Exploration of Organometallic Chemistry Involving this compound

The benzofuran scaffold and the sulfonyl group both offer potential coordination sites for transition metals, suggesting that this compound could serve as a unique ligand in organometallic chemistry. Research into its coordination behavior could lead to the development of novel catalysts or therapeutic agents.

Ruthenium(II)-arene complexes, known for their "piano-stool" geometry, have shown significant promise as catalysts and anticancer agents. warwick.ac.uk The synthesis and characterization of half-sandwich ruthenium complexes where this compound or its derivatives act as ligands is a compelling area for future investigation. The electronic properties of the benzofuran ring could modulate the catalytic activity of the ruthenium center in reactions like transfer hydrogenation or C-H activation. nih.govacs.org Studies have shown that Ru(II) complexes with sulfonyl-substituted ligands can exhibit potent antiproliferative activity against human cancer cells, suggesting a potential therapeutic application for organometallic complexes derived from this compound. nih.gov

The interaction of such novel organometallic complexes with biological molecules like DNA and proteins would be a critical aspect of this research, potentially revealing unique binding modes guided by the benzofuran structure. warwick.ac.uk

Metal CenterProposed Complex TypePotential ApplicationResearch Focus
Ruthenium(II)[(η⁶-arene)Ru(Benzofuran-4-sulfonamide-chelate)Cl]Anticancer Agents, CatalysisSynthesis, structural characterization (X-ray crystallography), and evaluation of catalytic activity and in vitro cytotoxicity. nih.gov
Rhodium(III) / Iridium(III)[Cp*M(Benzofuran-4-sulfonamide-chelate)Cl]CatalysisExploring the impact of the benzofuran moiety on the catalytic efficiency in reactions such as transfer hydrogenation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent reactions of sulfonyl chlorides often involve highly exothermic processes and the use of hazardous reagents, making them ideal candidates for translation to continuous flow chemistry platforms. acs.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhancing safety and often improving yields and purity. acs.org

Future research should aim to develop a continuous flow process for the synthesis of sulfonamides derived from this compound. This would involve pumping streams of the sulfonyl chloride and an amine through a heated microreactor, allowing for rapid and safe reaction with minimal operator intervention. acs.org Such a system would be highly scalable and could facilitate the rapid synthesis of a library of compounds for screening purposes. acs.orgresearchgate.net

Furthermore, integrating this flow setup with automated synthesis platforms could revolutionize the discovery of new benzofuran-based molecules. scripps.edu Robotic systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, accelerating the optimization process. scripps.edunih.gov An automated platform could prepare a diverse library of Benzofuran-4-sulfonamide derivatives, purify them, and analyze their properties, significantly shortening the drug discovery and development cycle. mdpi.com

Expanding Applications in Green and Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Future research on this compound should prioritize the adoption of green chemistry principles, particularly in the synthesis of its sulfonamide derivatives.

A key area of exploration is the use of water as a reaction solvent. While sulfonyl chlorides are susceptible to hydrolysis, methodologies have been developed that leverage the low solubility of the product in water, allowing it to precipitate out in high purity. acs.org Performing the reaction of this compound with amines in an aqueous medium, potentially under dynamic pH control, would eliminate the need for volatile and often toxic organic solvents like dichloromethane (B109758). mdpi.com

Other sustainable approaches include the use of alternative solvents like deep eutectic solvents (DES) or alcohols, and the development of one-pot procedures that minimize waste. researchgate.net For example, methods for the in situ generation of a sulfonyl chloride from a thiol followed by immediate reaction with an amine in a green solvent have been reported. researchgate.net Applying these principles to the synthesis of this compound and its derivatives would significantly reduce the environmental impact and align its application with modern standards of sustainable chemistry. researchgate.netrsc.orgorganic-chemistry.org

Green MethodologyApplication to this compoundExpected Benefits
Aqueous SynthesisReaction with amines in water, using a base like Na₂CO₃. mdpi.comElimination of volatile organic solvents, simplified product isolation via filtration, improved safety. acs.org
Use of Deep Eutectic Solvents (DES)Sulfonamide synthesis in a Choline Chloride/Glycerol mixture. researchgate.netUse of biodegradable, low-toxicity, and recyclable solvents.
One-Pot Oxidative Chlorination/AminationDeveloping a process starting from benzofuran-4-thiol. researchgate.netIncreased process efficiency, waste reduction by minimizing intermediate isolation steps.

Q & A

Q. What are the recommended methods for synthesizing Benzofuran-4-sulfonyl chloride in a laboratory setting?

this compound is typically synthesized via sulfonation followed by chlorination. A common approach involves reacting benzofuran derivatives with chlorosulfonic acid under controlled conditions (e.g., 0–5°C for exothermic control), followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid intermediate to the sulfonyl chloride . Purification often employs recrystallization or column chromatography. Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure complete conversion .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and detect impurities.
  • HPLC : For assessing purity (>98% is typical for research-grade material).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : To validate composition, especially for newly synthesized batches .

Q. What safety precautions and personal protective equipment (PPE) are essential when handling this compound?

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during the sulfonation of benzofuran derivatives?

By-product formation (e.g., polysulfonation or oxidation) can be minimized by:

  • Temperature Control : Maintain sulfonation at 0–5°C to suppress side reactions.
  • Stoichiometry : Use a 1:1 molar ratio of benzofuran to chlorosulfonic acid.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Real-Time Monitoring : Use in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically .

Q. What strategies are recommended for resolving contradictions in reported reactivity or stability data?

  • Cross-Validation : Replicate experiments under varying conditions (e.g., solvent polarity, temperature).
  • Advanced Characterization : Combine NMR, X-ray crystallography, and MS to confirm structural assignments.
  • Literature Benchmarking : Compare results against peer-reviewed studies, noting discrepancies in reagent grades or environmental controls .

Q. How can computational chemistry methods predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can:

  • Model electrophilic substitution pathways at the benzofuran core.
  • Predict regioselectivity in reactions with nucleophiles (e.g., amines).
  • Simulate transition states to identify energy barriers for hydrolysis or sulfonylation .

Q. What experimental approaches are suitable for studying the hydrolytic stability of this compound?

  • Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) via UV-Vis spectroscopy.
  • Temperature Dependence : Use Arrhenius plots to determine activation energy.
  • Stabilizers : Test additives (e.g., molecular sieves) to inhibit moisture-induced degradation .

Q. How should researchers design kinetic studies to elucidate sulfonylation reaction mechanisms?

  • Quench-Flow Techniques : Capture intermediates at millisecond resolution.
  • Isotopic Labeling : Use ³⁵S-labeled reagents to track sulfonyl group transfer.
  • Computational Modeling : Pair experimental data with molecular dynamics simulations to validate proposed mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.